2-Chloro-6-(2,2,2-trifluoroethyl)pyridine
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Overview
Description
2-Chloro-6-(2,2,2-trifluoroethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring. The presence of fluorine atoms in the structure imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,2,2-trifluoroethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Dihydropyridine derivatives are formed.
Scientific Research Applications
2-Chloro-6-(2,2,2-trifluoroethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Used as a pesticide and fertilizer additive.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
Uniqueness
2-Chloro-6-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of the trifluoroethyl group, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring high lipophilicity and stability .
Properties
Molecular Formula |
C7H5ClF3N |
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Molecular Weight |
195.57 g/mol |
IUPAC Name |
2-chloro-6-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H5ClF3N/c8-6-3-1-2-5(12-6)4-7(9,10)11/h1-3H,4H2 |
InChI Key |
ZHEWKHYXRFXYCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CC(F)(F)F |
Origin of Product |
United States |
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